molecular formula C12H17NO2S B1460845 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid CAS No. 1158698-87-3

2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid

Cat. No.: B1460845
CAS No.: 1158698-87-3
M. Wt: 239.34 g/mol
InChI Key: AQFWENKKINTGDM-UHFFFAOYSA-N
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Description

2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid is a compound that features a piperidine ring substituted with a thiophene moiety and an acetic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid typically involves the reaction of thiophene derivatives with piperidine intermediates. One common method includes the alkylation of piperidine with thiophene-2-carbaldehyde, followed by subsequent oxidation and carboxylation reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can produce various piperidine derivatives .

Scientific Research Applications

2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and piperidine moieties play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-[1-(thiophen-2-ylmethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFWENKKINTGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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